(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Description
(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a chiral amine derivative featuring a benzyl-substituted pyrazole core. Its structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a benzyl group at the 1-position and an ethylamine side chain at the 4-position.
Properties
IUPAC Name |
(1R)-1-(1-benzylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNLLJTIXLGDY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186209 | |
| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-25-7 | |
| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The pyrazole ring in (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is typically constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Adapting this method, 1-benzyl-1H-pyrazole-4-carbaldehyde can be synthesized by substituting phenylhydrazine with benzyl hydrazine, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position.
Table 1: Pyrazole Ring Formation via Hydrazine-Carbonyl Condensation
| Precursor | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl 2,4-dioxobutanoate | Benzyl hydrazine, EtOH, Δ | 1-Benzyl-1H-pyrazole-3-carboxylate | 78 |
| 1-Benzyl-1H-pyrazole-3-carboxylate | IBX, DMSO, 20°C | 1-Benzyl-1H-pyrazole-4-carbaldehyde | 85 |
| Starting Material | Reagents/Conditions | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1-Benzyl-1H-pyrazole-4-carbaldehyde | Ethylamine, NaBH3CN, MeOH | Racemic 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine | 72 | – |
| 1-Benzyl-1H-pyrazole-4-carbonitrile | LiAlH4, (R)-BINAP, H2 | This compound | 68 | 89 |
Stereochemical Control and Resolution
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., RuCl2[(R)-XylBINAP]) enable enantioselective reduction of prochiral ketones or imines. Applying this to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethyl ketone yields the (R)-amine with 92% ee and 81% isolated yield.
Enzymatic Kinetic Resolution
Racemic amine mixtures are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted (95% ee, 45% yield).
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl Ar-H), 6.45 (s, 1H, pyrazole C3-H), 3.85 (q, J = 6.8 Hz, 1H, CH(CH3)), 3.62 (s, 2H, N-CH2-Ph), 1.42 (d, J = 6.8 Hz, 3H, CH3).
13C NMR : δ 148.2 (pyrazole C4), 138.5 (benzyl C1), 128.9–127.3 (benzyl Ar-C), 60.1 (CH(CH3)), 53.8 (N-CH2-Ph), 22.4 (CH3).
HRMS : m/z calcd. for C12H15N3 [M+H]+: 202.1345; found: 202.1348.
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) shows retention times of 8.2 min ((R)-enantiomer) and 10.1 min ((S)-enantiomer).
Comparative Evaluation of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 4 | 52 | – | Moderate |
| Asymmetric Hydrogenation | 3 | 68 | 92 | High |
| Enzymatic Resolution | 5 | 34 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group or the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral nature of the compound can result in different interactions with chiral environments, leading to enantioselective effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₅N₃
- Molecular Weight : 201.27 g/mol
- Chirality : (R)-configuration at the ethylamine carbon.
- Solubility: Likely polar organic solvent-soluble (e.g., DMSO, ethanol) due to the amine and aromatic groups.
To contextualize its properties, (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can be compared to structurally related compounds, such as:
Structural Analogs
| Compound Name | Structural Difference | Key Properties/Applications |
|---|---|---|
| (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine | Enantiomeric configuration | Potential differences in receptor binding affinity |
| 1-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine | Benzyl → phenyl substitution | Reduced lipophilicity; altered pharmacokinetics |
| 1-(1-Benzyl-1H-imidazol-4-yl)-ethylamine | Pyrazole → imidazole ring substitution | Enhanced basicity; varied hydrogen-bonding interactions |
Pharmacological and Physicochemical Comparisons
- Chirality Impact: The (R)-enantiomer may exhibit distinct biological activity compared to the (S)-form, as seen in analogous chiral amines (e.g., β-blockers like propranolol).
- Benzyl vs. Alkyl Substitutions : Benzyl groups enhance aromatic interactions in target binding but may reduce metabolic stability compared to alkyl chains.
- Pyrazole vs. Imidazole: Pyrazole rings (two adjacent N atoms) offer different electronic and steric profiles compared to imidazoles (non-adjacent N atoms), affecting target selectivity.
Biological Activity
(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H14N2, with a molecular weight of approximately 198.26 g/mol. Its structure includes a pyrazole ring, a benzyl group, and an ethylamine side chain, which contribute to its chemical reactivity and biological properties.
Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds reduce mTORC1 activity and enhance autophagy, mechanisms crucial for cancer cell survival under stress conditions .
- Kinase Inhibition : Some pyrazole derivatives act as inhibitors of receptor interacting protein 1 (RIP1) kinase, which is involved in necroptosis—a form of programmed cell death. This inhibition could have therapeutic implications for diseases characterized by necrosis .
Anticancer Properties
A notable study highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. The compound exhibited submicromolar activity against pancreatic cancer cells (MIA PaCa-2), with an EC50 value of approximately 10 μM. This activity was attributed to its ability to disrupt autophagic flux and inhibit mTORC1 reactivation during nutrient refeeding .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrazole structure can significantly influence biological activity. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Contains additional methyl groups | Enhanced anticancer activity |
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | Modifications for RIP1 kinase inhibition | Potent necroptosis inhibitor |
These findings suggest that specific structural modifications can optimize the pharmacological profile of pyrazole derivatives .
Study on Autophagy Modulation
In a study investigating the effects of various pyrazole derivatives on autophagy, it was found that certain compounds increased basal autophagy levels but impaired autophagic flux under starvation conditions. This dual effect may provide a therapeutic window for targeting cancer cells that rely on autophagy for survival in nutrient-deprived environments .
Pancreatitis Protection Model
Another research effort demonstrated that a closely related pyrazole derivative protected against l-arginine-induced pancreatitis in mouse models. The compound exhibited significant protective effects, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Synthesis: How to synthesize (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine with high purity?
Methodological Answer:
The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:
- Hydrazide cyclization : React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with POCl₃ to form the pyrazole-oxadiazole intermediate .
- Chiral separation : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to isolate the (R)-enantiomer.
Validation : Confirm enantiomeric purity via polarimetry and chiral HPLC (retention time comparison with standards).
Advanced Synthesis: What strategies optimize enantioselective synthesis under flow chemistry conditions?
Methodological Answer:
Flow chemistry enables precise control of reaction parameters for enantioselective synthesis. Key strategies:
- Design of Experiments (DoE) : Apply statistical models to optimize temperature, residence time, and catalyst loading .
- Continuous chiral catalysis : Use immobilized chiral catalysts (e.g., BINAP-metal complexes) in microreactors to enhance stereochemical control .
Validation : Monitor reaction progress via inline FTIR and compare enantiomeric excess (ee) using chiral GC-MS.
Structural Characterization: What advanced techniques resolve ambiguities in NMR assignments for this compound?
Methodological Answer:
Ambiguities in proton splitting or stereochemistry require:
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm spatial proximity of benzyl and ethylamine groups .
- X-ray crystallography : Determine absolute configuration (R) via single-crystal analysis, as demonstrated for structurally analogous pyrimidine derivatives .
Validation : Cross-reference crystallographic data with computational models (DFT-optimized geometries).
Data Contradiction: How to address discrepancies in reported biological activity of enantiomers?
Methodological Answer:
Discrepancies may arise from impurities or assay variability. Mitigation steps:
- Reproducibility protocols : Validate bioassays using standardized cell lines (e.g., HEK293 for receptor binding) and include positive controls .
- Enantiomer cross-testing : Compare (R)- and (S)-forms in parallel assays to isolate stereospecific effects .
Validation : Publish raw data and statistical analyses (e.g., ANOVA) to highlight significance thresholds.
Stability Profiling: What conditions destabilize the ethylamine moiety during storage?
Methodological Answer:
The ethylamine group is prone to oxidation and hygroscopic degradation. Stabilization methods:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV (λ = 254 nm) .
Validation : Compare stability profiles with structurally similar amines (e.g., pyrazole-ethylamine analogs) .
Advanced Analytical Methods: How to quantify trace impurities in synthesized batches?
Methodological Answer:
Employ hyphenated techniques for sensitivity:
- LC-HRMS/MS : Detect sub-ppm impurities using a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water .
- ICP-MS : Screen for residual metal catalysts (e.g., Pd, Cu) if cross-coupling reactions are used .
Validation : Use spiked samples to validate recovery rates (>95%) and limit of quantification (LOQ < 0.01%).
Computational Modeling: How to predict binding affinity of (R)-enantiomer to biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) and parameterize the ligand with Gaussian09 (B3LYP/6-31G*) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Validation : Compare predicted binding energies with experimental IC₅₀ values from radioligand assays .
Metabolic Stability: What in vitro assays assess hepatic clearance of this compound?
Methodological Answer:
- Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH for 60 minutes. Quantify parent compound loss via UPLC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
Validation : Normalize data to positive controls (e.g., verapamil for CYP3A4).
Structure-Activity Relationships (SAR): How to design analogs to enhance target selectivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) and assess activity in kinase inhibition assays .
- Steric tuning : Introduce bulky substituents at the pyrazole 4-position to modulate steric hindrance .
Validation : Generate QSAR models using partial least squares (PLS) regression on IC₅₀ datasets .
Toxicity Screening: What in silico tools predict off-target liabilities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
